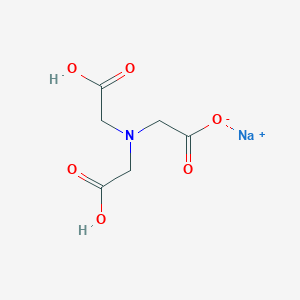

Nitrilotriacetic acid sodium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

10042-84-9 |

|---|---|

Molecular Formula |

C6H8NNaO6 |

Molecular Weight |

213.12 g/mol |

IUPAC Name |

sodium;2-[bis(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C6H9NO6.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1 |

InChI Key |

ZAWGLAXBGYSUHN-UHFFFAOYSA-M |

SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |

Isomeric SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |

Other CAS No. |

18994-66-6 10042-84-9 |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of Nitrilotriacetic acid sodium salt

The Chelation Interface: Mechanisms of Nitrilotriacetic Acid (NTA) Sodium Salts in Protein Engineering and Toxicology

Executive Summary

Nitrilotriacetic acid (NTA) sodium salts (specifically Trisodium Nitrilotriacetate, Na₃NTA) occupy a dualistic position in modern science. In protein biochemistry , they are the gold-standard ligand for Immobilized Metal Affinity Chromatography (IMAC), enabling the high-purity isolation of histidine-tagged recombinant proteins. In toxicology and drug development , they represent a classic non-genotoxic carcinogen, where the mechanism of action is driven strictly by cation homeostasis disruption—specifically zinc (Zn²⁺) accumulation—rather than direct DNA alkylation.

This guide deconstructs these two distinct mechanisms, providing the thermodynamic basis for their efficacy as tools and their hazards as compounds.

Chemical Basis: Thermodynamics of Chelation

The utility of NTA rests on its structure as an aminopolycarboxylic acid . It acts as a quadridentate (4-coordinate) ligand.

-

Structure: N(CH₂COOH)₃. At physiological pH, the carboxyl groups are deprotonated (N(CH₂COO⁻)₃), creating four binding sites: one nitrogen donor and three oxygen donors.

-

The Chelate Effect: NTA forms stable 1:1 complexes with metal cations. The entropy gain from displacing water molecules from the metal's hydration shell drives the high stability of these complexes.

Table 1: Stability Constants (Log K) of NTA-Metal Complexes Note: Higher Log K indicates tighter binding. This hierarchy dictates both purification selectivity and toxicological targets.

| Metal Ion | Log K (Stability Constant) | Biological/Experimental Relevance |

| Mg²⁺ | 5.41 | Weak binding; NTA does not strip cellular Mg effectively. |

| Ca²⁺ | 6.41 | Moderate binding; relevant for urothelial toxicity (microcrystals). |

| Mn²⁺ | 7.44 | Intermediate stability. |

| Zn²⁺ | 10.66 | Critical: High affinity leads to systemic Zn mobilization (Toxicity driver). |

| Ni²⁺ | 11.54 | Critical: High affinity allows stable resin coupling for IMAC. |

| Cu²⁺ | 12.96 | Very high affinity; often causes non-specific binding in IMAC. |

| Fe³⁺ | 15.90 | Extremely high; Fe-NTA is a potent oxidative stressor in renal models. |

Biochemical Mechanism: Ni-NTA Affinity Chromatography

In drug discovery, NTA is most commonly encountered as Ni-NTA (Nickel-Nitrilotriacetic acid) resin. Its mechanism of action is a precise exercise in coordination geometry.

The Coordination Logic

Nickel (Ni²⁺) prefers a coordination number of 6 (octahedral geometry).

-

Immobilization: The NTA ligand is covalently coupled to a solid support (agarose/sepharose).[1]

-

Capture: NTA occupies 4 of the 6 coordination sites on the Ni²⁺ ion.[2]

-

The Active Site: This leaves 2 sites transiently occupied by water molecules.

-

Exchange: The imidazole rings of a polyhistidine tag (His-tag) have a higher affinity for Ni²⁺ than water. They displace the water and bind to the 2 open sites.

Expert Insight: NTA is superior to Iminodiacetic Acid (IDA) for high-purity applications. IDA is tridentate (occupies only 3 sites), leaving 3 sites for the protein. While IDA binds proteins more strongly (higher yield), it also leaches Nickel ions more easily (lower purity/stability). NTA’s 4-point grip minimizes metal leaching.

Visualizing the Interaction

Figure 1: The Ni-NTA coordination complex. NTA anchors the Nickel ion, leaving two coordination sites available for the Histidine tag or the competitive eluent (Imidazole).[2]

Toxicological Mechanism: Carcinogenesis & Zinc Homeostasis

For safety assessment and toxicology, understanding the Sodium Salt of NTA (Na₃NTA) is vital. It is classified by IARC as Group 2B (Possibly carcinogenic to humans).

Crucial Distinction: NTA is non-genotoxic . It does not bind to DNA or cause mutations directly. Its carcinogenicity is a result of sustained cytotoxicity and regenerative hyperplasia .

The Zinc-Nephrotoxicity Axis

-

Ingestion: Na₃NTA is ingested and absorbed rapidly.

-

Systemic Chelation: Due to the high stability constant (Log K ~10.66), circulating NTA strips Zn²⁺ from blood proteins and tissues.

-

Renal Filtration: The low molecular weight Zn-NTA complex is filtered by the glomerulus.

-

Reabsorption & Accumulation: In the proximal tubule, the complex is reabsorbed. The massive influx of Zinc becomes cytotoxic.

-

Vacuolation: The proximal tubule cells develop severe vacuolation (cellular damage).

-

Hyperplasia: To repair the damage, the kidney initiates aggressive cell division (regenerative hyperplasia).

-

Tumorigenesis: Sustained, rapid cell division increases the probability of spontaneous errors, leading to renal tubular cell adenomas and adenocarcinomas.

Visualizing the Adverse Outcome Pathway (AOP)

Figure 2: The Adverse Outcome Pathway for NTA-induced renal carcinogenesis, driven by Zinc homeostasis disruption.

Experimental Protocols

Protocol A: High-Purity Protein Purification (Ni-NTA)

Objective: Isolate His-tagged protein with minimal background binding.

-

Lysis Buffer Preparation:

-

50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole , pH 8.0.

-

Why? The 10 mM Imidazole prevents non-specific binding of host proteins with surface histidines/cysteines.

-

-

Binding:

-

Add lysate to equilibrated Ni-NTA resin. Incubate 60 min at 4°C (batch) or flow rate 1 mL/min (column).

-

Why? Batch binding allows equilibrium; flow binding relies on kinetics.

-

-

Wash Steps (Critical):

-

Wash 1: Lysis Buffer (20 mM Imidazole).

-

Wash 2: Lysis Buffer (40 mM Imidazole).

-

Why? Increasing imidazole incrementally dislodges weak binders (contaminants) without eluting the His-tag (which requires >100 mM).

-

-

Elution:

-

Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole , pH 8.0.

-

Mechanism: High concentration imidazole outcompetes the His-tag for the Ni²⁺ sites.

-

Protocol B: Assessing Cytotoxicity (MTT Assay Context)

Objective: Determine the IC50 of Na₃NTA in renal cell lines (e.g., HK-2).

-

Seeding: Seed HK-2 cells at 1x10⁴ cells/well in 96-well plates. Adhere for 24h.

-

Treatment:

-

Prepare Na₃NTA stock in media (pH adjusted to 7.4).

-

Dose range: 0, 0.1, 0.5, 1.0, 2.0, 5.0 mM.

-

Note: Ensure pH is re-adjusted; NTA is alkaline.

-

-

Incubation: 24 to 72 hours.

-

Readout: Add MTT reagent. Mitochondrial reductase in viable cells converts MTT to purple formazan.

-

Analysis: Plot Absorbance vs. Log[Concentration].

-

Expectation: Toxicity should correlate with intracellular Zn levels (can be verified with FluoZin-3 probe).

-

References

-

International Agency for Research on Cancer (IARC). (1999). Nitrilotriacetic Acid and its Salts.[2][3][4][5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 73.

-

Toyokuni, S., et al. (1994). Nephrotoxicity and renal carcinogenesis in rats administered ferric nitrilotriacetate. (Demonstrates the oxidative stress model of Fe-NTA).

-

Porath, J., et al. (1975). Metal chelate affinity chromatography, a new approach to protein fractionation. Nature, 258, 598–599. (The foundational paper for IMAC).

-

Anderson, R.L., et al. (1985). The toxicity of nitrilotriacetic acid (NTA) and its sodium salts.[4][5] Critical Reviews in Toxicology. (Definitive review on the Zn-homeostasis mechanism).

-

Qiagen. (2003). The QIAexpressionist: A handbook for high-level expression and purification of 6xHis-tagged proteins. (Industry standard protocol for Ni-NTA).

Sources

- 1. Protein purification by affinity chromatography [vlabs.iitkgp.ac.in]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Nitrilotriacetic Acid and its Salts (IARC Summary & Evaluation, Volume 48, 1990) [inchem.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. letstalkacademy.com [letstalkacademy.com]

High-Purity Synthesis of Nitrilotriacetic Acid (NTA) Trisodium Salt: A Laboratory Manual

Executive Summary & Research Context

Nitrilotriacetic acid (NTA) and its trisodium salt (

This guide details the Chloroacetic Acid Alkylation route. Unlike the industrial Strecker synthesis (which utilizes highly toxic hydrogen cyanide and formaldehyde), this protocol utilizes standard organic laboratory reagents (chloroacetic acid and ammonium chloride), offering a safer and more controllable pathway for bench-scale production.

Safety & Regulatory Compliance

CRITICAL WARNING: This synthesis involves hazardous reagents.

-

Nitrilotriacetic Acid (NTA): Classified as a Group 2B carcinogen (possibly carcinogenic to humans).[1] Handle all powders in a fume hood.

-

Chloroacetic Acid: Highly corrosive and toxic by skin absorption. It causes severe burns that may not be immediately painful. Double-gloving (Nitrile) and a face shield are mandatory.

-

Ammonia/Ammonium Chloride: Irritants; ensure adequate ventilation.

Reaction Mechanism

The synthesis proceeds via a triple nucleophilic substitution (

Stoichiometric Logic: The reaction requires 3 equivalents of chloroacetate for every 1 equivalent of ammonia. However, to prevent the formation of quaternary ammonium salts or incomplete alkylation (mono/di-substituted byproducts), precise pH control is required to keep the amine nucleophilic while neutralizing the generated HCl.

Overall Equation:

Reaction Pathway Diagram

Figure 1: Stepwise alkylation pathway from ammonia to trisodium nitrilotriacetate.

Experimental Protocol: Chloroacetate Alkylation Route

Materials & Reagents

| Reagent | Purity | Role |

| Chloroacetic Acid | Electrophile | |

| Ammonium Chloride | ACS Grade | Nitrogen Source |

| Sodium Hydroxide | Pellets/Pearls | Base (Neutralization) |

| Ethanol (95%) | ACS Grade | Anti-solvent for crystallization |

| Water | Milli-Q (18.2 M | Solvent |

Step-by-Step Synthesis

Target Yield: ~25 g of

-

Preparation of Sodium Chloroacetate (In Situ):

-

In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, dissolve 28.4 g (0.30 mol) of Chloroacetic acid in 30 mL of ice-cold Milli-Q water.

-

Slowly add a solution of 12.0 g (0.30 mol) NaOH dissolved in 20 mL water. Maintain temperature

using an ice bath. This generates sodium chloroacetate.[1][2]

-

-

Amine Addition:

-

Add 5.4 g (0.10 mol) of Ammonium Chloride (

) to the sodium chloroacetate solution. -

Note: The molar ratio is 3:1 (Chloroacetate:Amine).

-

-

Alkylation & pH Control:

-

Prepare a separate solution of 12.0 g (0.30 mol) NaOH in 20 mL water.

-

Heat the reaction mixture to 40-50°C .

-

Add the NaOH solution dropwise over 1 hour.

-

Mechanistic Insight: The base neutralizes the HCl released during substitution. If the pH drops below 9, the amine becomes protonated (

) and loses nucleophilicity, halting the reaction. Monitor pH and keep it between 10-11.

-

-

Thermal Drive:

-

Once the base addition is complete, raise the temperature to 90-100°C (reflux) for 4 hours. This ensures the sterically hindered third alkylation completes.

-

-

Isolation & Crystallization:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution to approximately 50% volume using a rotary evaporator.

-

Add Ethanol (95%) slowly until the solution turns turbid.

-

Cool to

overnight. -

Filter the white crystals and wash with cold ethanol.

-

Purification Loop

To ensure removal of heavy metals and unreacted mono/di-intermediates:

-

Dissolve crude crystals in minimum hot water.

-

Adjust pH to 2.0 with HCl to precipitate Free Acid NTA (insoluble). Filter.

-

Redissolve the Free Acid in stoichiometric NaOH (3 eq) to regenerate high-purity Trisodium Salt .

-

Recrystallize/Lyophilize.

Characterization & Validation

Analytical Parameters

| Method | Expected Signal | Mechanistic Confirmation |

| Singlet | Symmetry of 3 equivalent | |

| Two signals: | Absence of extra peaks rules out mono/di-derivatives. | |

| IR Spectroscopy | Strong carboxylate asymmetric stretch. | |

| Complexometric Titration | Titrate vs. standard | Determines Chelating Capacity (Value |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of Na3NTA.

Application Note: Preparation of Ni-NTA Reagent

For researchers synthesizing NTA for protein purification, the final step is often charging the ligand with Nickel.

-

Stock Solution: Prepare a 0.1 M solution of synthesized

in water. -

Charging: Mix equimolar amounts of

solution and -

Observation: The solution should turn blue/green, indicating the formation of the Ni-NTA complex.

-

Coupling: This complex can be coupled to agarose or silica beads via standard amine-coupling protocols (if the NTA derivative has a linker) or used as a soluble stripping agent.

References

-

Synthesis of NTA (General): Nitrilotriacetic acid synthesis. ChemicalBook. Retrieved from .

-

Safety & Toxicology: Nitrilotriacetic Acid and its Salts. NCBI Bookshelf. Retrieved from .

-

NMR Characterization: Nitrilotriacetic acid disodium salt 1H NMR. ChemicalBook. Retrieved from .

-

Application (Ni-NTA): Hochuli, E., et al. (1987).[3] New Metal Chelate Adsorbent Selective for Proteins and Peptides Containing Neighbouring Histidine Residues. Journal of Chromatography A. (Contextual citation based on standard methodology).

-

Strecker Mechanism Comparison: Strecker Synthesis. Organic Chemistry Portal. Retrieved from .

Sources

Technical Deep Dive: NTA Sodium Salt in Chelation & Protein Purification

Executive Summary

Nitrilotriacetic acid (NTA), particularly in its trisodium salt form, represents a cornerstone in modern immobilized metal affinity chromatography (IMAC) and trace metal management. Unlike the stronger hexadentate chelator EDTA, NTA acts as a tetradentate ligand. This unique coordination geometry allows it to form stable complexes with metal ions (notably Ni²⁺, Co²⁺, and Cu²⁺) while leaving two coordination sites free for transient interactions—a property that revolutionized the purification of polyhistidine-tagged proteins. This guide analyzes the thermodynamics, structural chemistry, and practical applications of NTA, providing field-proven protocols for its integration into research and development workflows.

Molecular Architecture & Chelation Thermodynamics

Structural Chemistry

The utility of NTA stems from its structure: a tertiary amine center bonded to three carboxylate groups. In its trisodium salt form (N(CH₂COONa)₃), it is highly water-soluble and alkaline.

-

Coordination Number: 4 (Tetradentate)

-

Binding Sites: 1 Nitrogen (amine) + 3 Oxygen (carboxylates)

-

Geometry: When binding a hexacoordinate metal ion (like Ni²⁺), NTA occupies four sites, leaving two sites available for reversible binding with external ligands (e.g., histidine residues or water molecules).

Stability Constants (Log K)

The stability of metal-chelate complexes is defined by the stability constant (

Table 1: Comparative Stability Constants (

| Metal Ion | NTA ( | EDTA ( | IDA ( | Significance in Application |

| Fe³⁺ | 15.9 | 25.1 | 10.7 | Strong scavenging; NTA prevents Fe precipitation. |

| Cu²⁺ | 12.9 | 18.8 | 10.6 | High affinity; Cu-NTA often used for high-yield IMAC. |

| Ni²⁺ | 11.5 | 18.6 | 8.2 | The "Goldilocks" zone for His-tag purification. |

| Co²⁺ | 10.4 | 16.3 | 7.0 | Higher specificity than Ni, lower yield. |

| Zn²⁺ | 10.7 | 16.5 | 7.3 | Common contaminant; NTA scavenges effectively. |

| Ca²⁺ | 6.4 | 10.7 | 2.6 | Weak binding; NTA is effective in hard water but less than EDTA. |

| Mg²⁺ | 5.4 | 8.7 | 1.7 | Weak binding; Mg is usually left free in NTA buffers. |

Critical Insight: The

of Ni-NTA (11.5) is significantly higher than Ni-IDA (8.2). This thermodynamic advantage means Ni-NTA resins leach far less metal during wash steps than Ni-IDA resins, resulting in purer protein eluates and reduced metal contamination.

Chelation Mechanism Visualization

The following diagram illustrates the structural difference between NTA and IDA coordination, highlighting why NTA is superior for minimizing metal leaching.

Figure 1: Coordination geometry comparison. NTA occupies 4 sites on the metal, anchoring it securely while leaving 2 sites for protein binding. IDA occupies only 3, leading to weaker metal retention.

NTA in Protein Biochemistry (IMAC)[1]

The Mechanism

Immobilized Metal Affinity Chromatography (IMAC) relies on the interaction between a transition metal ion (immobilized on a matrix via NTA) and the imidazole side chain of histidine.[1]

-

Loading: At neutral pH (7.0–8.0), the histidine imidazole ring is deprotonated and acts as an electron donor to the Ni²⁺ ion.

-

Washing: Low concentrations of imidazole (10–20 mM) compete for binding sites, displacing weak, non-specific binders.

-

Elution: High concentrations of imidazole (250–500 mM) or low pH (< 4.5) disrupt the Ni-His interaction, releasing the target protein.

NTA vs. IDA: The Selectivity Trade-off

Researchers often choose between NTA and IDA matrices.[1] The choice should be driven by the experimental goal:

-

Choose NTA (Nitrilotriacetic Acid) when:

-

Purity is paramount: The tetradentate grip reduces metal leaching, preventing non-specific protein precipitation and metal contamination.

-

Downstream sensitivity: Applications like crystallography or NMR require metal-free samples.

-

Harsh conditions: NTA withstands more rigorous washing conditions (e.g., presence of reducing agents) better than IDA.

-

-

Choose IDA (Iminodiacetic Acid) when:

-

Yield is the only metric: The tridentate nature leaves 3 sites open on the metal, potentially allowing for higher protein binding capacity (densities), albeit with lower purity.

-

Cost is a major constraint: IDA resins are typically cheaper to manufacture.

-

Practical Protocols

Preparation of 0.5 M NTA Stock Solution (pH 8.0)

NTA is most commonly available as the Trisodium Salt (NTA·Na₃) . Unlike the free acid, the salt is highly soluble but yields a very alkaline solution (pH ~11).

Reagents:

-

NTA Trisodium Salt Monohydrate (MW: ~275.1 g/mol )

-

Hydrochloric Acid (HCl), concentrated

-

Milli-Q Water

Protocol:

-

Weighing: To prepare 100 mL of 0.5 M solution, weigh 13.75 g of NTA·Na₃·H₂O.[2][3][4]

-

Dissolution: Add the powder to ~80 mL of Milli-Q water in a beaker. Stir; it will dissolve instantly.

-

pH Adjustment (Critical): The initial pH will be >10. Slowly add concentrated HCl while monitoring with a pH meter. Adjust the pH to 8.0 .

-

Note: Do not overshoot to acidic pH, or the free acid form of NTA may precipitate (solubility drops drastically below pH 3).

-

-

Final Volume: Transfer to a graduated cylinder and top up to 100 mL with water.

-

Sterilization: Filter sterilize through a 0.22 µm membrane. Store at room temperature.

Regeneration of Ni-NTA Resin

Ni-NTA resin can be reused 3–5 times. If the resin turns brown (reduction of Ni) or flow slows, regenerate it.

Workflow Diagram:

Figure 2: Step-by-step regeneration workflow for Ni-NTA resin.

Safety & Toxicology Profile

Carcinogenicity and Toxicity

NTA and its salts are classified by the IARC (International Agency for Research on Cancer) as Group 2B (Possibly carcinogenic to humans).

-

Mechanism: High doses of NTA cause cytotoxicity in the urinary tract of rodents. This is linked to the chelation of zinc and calcium, leading to crystal formation, cell damage, and subsequent regenerative hyperplasia (tumor formation).

-

Relevance to Humans: The effect is threshold-dependent. At typical laboratory or pharmaceutical impurity levels, the risk is considered negligible, but strict handling limits apply in drug formulation.

Handling Precautions

-

PPE: Always wear nitrile gloves and safety glasses. Avoid inhalation of NTA powder.

-

Disposal: NTA solutions containing heavy metals (Ni, Co, Cu) must be disposed of as hazardous chemical waste, not down the drain.

References

-

Anderegg, G. (1982). "Critical Survey of Stability Constants of NTA Complexes." Pure and Applied Chemistry, 54(12), 2693–2758.

-

Hochuli, E., et al. (1987). "New Metal Chelate Adsorbent Selective for Proteins and Peptides Containing Neighbouring Histidine Residues." Journal of Chromatography A, 411, 177–184.

-

Porath, J., et al. (1975). "Metal Chelate Affinity Chromatography, A New Approach to Protein Fractionation." Nature, 258, 598–599.

-

IARC Working Group. (1999). "Nitrilotriacetic Acid and its Salts." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 73.

-

Thermo Fisher Scientific. "Ni-NTA Purification System User Manual."

-

Cube Biotech. "NTA vs. IDA: A Tale of Two Ligands."

Sources

Technical Guide: Biodegradability of Nitrilotriacetic Acid (NTA) Sodium Salt

Executive Summary & Chemical Profile

Nitrilotriacetic acid trisodium salt (NTA-Na3) is a high-efficiency aminopolycarboxylate chelating agent predominantly used as a phosphate replacement in detergents and industrial cleaning formulations. While functionally superior in sequestering hard water ions (

This guide provides a technical deep-dive into the enzymatic cleavage pathways, the critical role of metal complex stability, and the validated protocols (OECD 301F) required to assess its biodegradability in aqueous systems.

| Property | Specification |

| IUPAC Name | Trisodium; 2-[bis(carboxylatomethyl)amino]acetate |

| Formula | |

| CAS Number | 5064-31-3 |

| Primary Function | Sequestration of di-/trivalent metal cations |

| Biodegradability Status | Readily Biodegradable (OECD criteria) |

Chemodynamics: The Role of Metal Speciation

As a researcher, you cannot treat NTA biodegradation as a singular kinetic event. NTA does not exist in isolation in wastewater; it exists as a metal complex (

The Stability-Degradation Inverse Relationship

Microbial enzymes (specifically NTA-monooxygenase) require the NTA molecule to be either free or loosely bound to facilitate transport and active site docking.

-

Rapid Degradation: Complexes with low stability constants (

), such as -

Inhibited Degradation: Complexes with high stability constants (

) or toxicity, such as

Critical Insight: In laboratory testing, using "soft" water or standard mineral media (high Na/K, low heavy metals) will yield high biodegradation rates. However, in "real-world" industrial effluents containing Nickel or Copper, the degradation half-life (

Biochemical Degradation Pathway

The primary route of NTA mineralization is aerobic , mediated by the enzyme system NTA-monooxygenase .[1] This is an obligate aerobic step, requiring molecular oxygen to cleave the C-N bond.

Mechanism of Action[4]

-

Transport: NTA is actively transported into the cell (inducible permease).

-

Oxidative Cleavage: NTA-monooxygenase consumes

and -

Hydrolysis: The unstable intermediate collapses into Iminodiacetic Acid (IDA) and Glyoxylate .[2]

-

Mineralization: IDA is further cleaved to Glycine and a second Glyoxylate molecule.[2] Glyoxylate enters the chemically ubiquitous glyoxylate shunt or TCA cycle.

Pathway Visualization

Figure 1: The aerobic metabolic pathway of NTA. The rate-limiting step is the initial attack by NTA-monooxygenase.

Validated Experimental Protocol: OECD 301F[2][6]

For drug development and industrial compliance, the OECD 301F (Manometric Respirometry) is the preferred method. It provides direct, continuous data on oxygen consumption, which correlates stoichiometrically to NTA mineralization.

Pre-Test Requirements

-

Inoculum: Activated sludge from a municipal wastewater treatment plant (WWTP).

-

Expert Tip: Do not use pre-adapted sludge for "Ready Biodegradability" classification. However, for "Inherent Biodegradability" studies, sludge exposed to NTA for 14 days is permissible to induce monooxygenase expression.

-

-

Test Substance: High purity NTA-Na3 (>98%).

-

Reference Substance: Sodium Benzoate or Aniline (to validate sludge activity).[3]

Experimental Workflow

Figure 2: Step-by-step workflow for OECD 301F Manometric Respirometry.

Protocol Execution Details

-

Preparation: Suspend washed activated sludge (30 mg/L dry solids final concentration) in mineral medium.

-

Dosing: Add NTA-Na3 to achieve a Theoretical Oxygen Demand (ThOD) of roughly 100 mg/L.

-

Toxicity Control: Run a vessel containing both NTA and Sodium Benzoate. If degradation < 25% in 14 days, NTA is toxic to the inoculum (rare for NTA, but possible if heavy metals are present).

-

Measurement: The system measures pressure drop (

) caused by

Calculation of Biodegradation (%)

Where:-

= Biochemical Oxygen Demand at time

- = Theoretical Oxygen Demand (calculated from elemental formula).

Data Analysis & Interpretation

The following table summarizes typical degradation kinetics observed under varying conditions. Note the "Lag Phase" column—this is the time required for the bacteria to synthesize NTA-monooxygenase.

| Condition | Inoculum Status | Lag Phase (Days) | Degradation (28 Days) | Classification |

| Standard (OECD 301) | Non-adapted | 3 - 7 days | > 90% | Readily Biodegradable |

| Cold Water (5°C) | Non-adapted | 10 - 15 days | < 40% | Slow / Inherent |

| Heavy Metal (Cu-NTA) | Non-adapted | > 20 days | < 20% | Recalcitrant |

| Anaerobic (Denitrifying) | Adapted | 5 - 10 days | > 80% | Biodegradable* |

*Note: Anaerobic degradation utilizes a different pathway (likely nitrate reductase linked) and is generally slower than aerobic degradation.

Self-Validating Criteria (Quality Assurance)

To ensure your experiment is valid, the following must occur:

-

Reference: Sodium Benzoate must reach >60% degradation by Day 14.[4]

-

Plateau: The NTA degradation curve should plateau near the ThOD (minus biomass yield, typically 10-20%).

-

pH Drift: Final pH must be within 6.0 - 8.5.

Regulatory & Safety Implications

While NTA is biodegradable, its application is regulated due to Chemodynamic Hazards :

-

Heavy Metal Mobilization: Because NTA degrades slower when bound to heavy metals, it can "carry" toxic metals (Pb, Cd, Hg) through wastewater treatment plants and into surface waters. The NTA eventually degrades, releasing the free metal ion downstream.

-

Carcinogenicity: NTA itself has been classified as a "possible human carcinogen" (Group 2B) by IARC, primarily due to urinary tract toxicity in rodents caused by zinc homeostasis disruption.

Recommendation: In drug development or formulation, ensure that NTA waste streams are treated in facilities with high sludge retention times (SRT > 10 days) to guarantee complete mineralization before discharge.

References

-

Egolf, T., et al. (1990). The metabolic pathway of nitrilotriacetate (NTA) in Pseudomonas sp.[1] Archives of Microbiology. Link

-

OECD. (1992). Test No. 301: Ready Biodegradability.[5][3] OECD Guidelines for the Testing of Chemicals.[6][4] Link

-

Tiedje, J. M. (1986). Aerobic and anaerobic biodegradation of nitrilotriacetate in subsurface soils.[1][7] Ecotoxicology and Environmental Safety.[7] Link

-

Bolton, H., et al. (1993). Biodegradation of metal-nitrilotriacetate complexes by a Pseudomonas species.[1][8] Journal of Environmental Quality. Link

-

IARC. (1999). Nitrilotriacetic Acid and its Salts.[2][7][8][9] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pathway of degradation of nitrilotriacetate by a Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 4. petroleumhpv.org [petroleumhpv.org]

- 5. umweltbundesamt.de [umweltbundesamt.de]

- 6. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aerobic and anaerobic biodegradation of nitrilotriacetate in subsurface soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodegradation of metal-nitrilotriacetate complexes by a Pseudomonas species: mechanism of reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iwaponline.com [iwaponline.com]

Methodological & Application

Application Notes and Protocols: Ni-NTA Affinity Chromatography for His-Tagged Protein Purification

Introduction

Recombinant protein expression and subsequent purification are cornerstones of modern biological research and drug development. Among the various affinity chromatography techniques available, Immobilized Metal Affinity Chromatography (IMAC) stands out for its versatility and efficiency, particularly for the purification of proteins engineered to feature a polyhistidine tag (His-tag)[1][2][3]. This application note provides a comprehensive guide to the principles and practice of Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography, a widely used IMAC method. We will delve into the underlying chemistry, provide detailed, field-proven protocols for both native and denaturing conditions, and offer expert insights into optimization and troubleshooting to ensure high-yield, high-purity protein preparations.

The Principle of Ni-NTA Affinity Chromatography

IMAC leverages the specific interaction between certain amino acid side chains and chelated transition metal ions[2][4][5]. Histidine, with its imidazole side chain, exhibits a particularly strong affinity for immobilized nickel (Ni²⁺) ions[6]. In Ni-NTA chromatography, the stationary phase consists of a porous agarose matrix to which nitrilotriacetic acid (NTA), a tetradentate chelating agent, is covalently linked. These NTA groups securely immobilize Ni²⁺ ions, which then act as the binding sites for the His-tagged protein of interest[7][8].

The purification process is a straightforward bind-wash-elute procedure[1]. A clarified cell lysate containing the His-tagged protein is loaded onto the Ni-NTA resin. The His-tag, typically a sequence of six to ten histidine residues at the N- or C-terminus of the protein, coordinates with the immobilized nickel ions[2][6]. After non-specifically bound proteins are washed away, the target protein is eluted by introducing a competitor agent, most commonly imidazole, or by lowering the pH[2][3].

Visualization of the Ni-NTA Workflow

Caption: General workflow for Ni-NTA affinity chromatography.

Essential Materials and Buffer Preparation

The quality of your reagents and the precise composition of your buffers are critical for successful purification. Always use high-purity water and chemicals. It is highly recommended to filter all buffers through a 0.22 µm or 0.45 µm filter before use to prevent column clogging[7].

Recommended Buffer Compositions

The following tables provide starting-point recipes for buffers under both native and denaturing conditions. Optimization may be required based on the specific properties of your target protein[8].

Table 1: Buffers for Native Protein Purification

| Buffer | Component | Concentration | Purpose |

| Lysis/Binding Buffer | Sodium Phosphate (NaH₂PO₄) | 50 mM | Buffering agent |

| Sodium Chloride (NaCl) | 300 mM | Reduces ionic interactions | |

| Imidazole | 10-20 mM | Reduces non-specific binding | |

| pH | 8.0 | Optimal for His-tag binding | |

| Wash Buffer | Sodium Phosphate (NaH₂PO₄) | 50 mM | Buffering agent |

| Sodium Chloride (NaCl) | 300 mM | Reduces ionic interactions | |

| Imidazole | 25-50 mM | Removes weakly bound contaminants | |

| pH | 8.0 | Maintains His-tag binding | |

| Elution Buffer | Sodium Phosphate (NaH₂PO₄) | 50 mM | Buffering agent |

| Sodium Chloride (NaCl) | 300 mM | Reduces ionic interactions | |

| Imidazole | 250-500 mM | Competes for Ni-NTA binding | |

| pH | 8.0 | Maintains protein stability |

Source: Adapted from Abbkine, Inc.[7] and Bio-Works[9].

Table 2: Buffers for Denaturing Protein Purification (for Insoluble Proteins)

| Buffer | Component | Concentration | Purpose |

| Lysis/Binding Buffer | Urea or Guanidine-HCl | 8 M or 6 M | Solubilizes inclusion bodies |

| Sodium Phosphate (NaH₂PO₄) | 100 mM | Buffering agent | |

| Tris-HCl | 10 mM | Buffering agent | |

| pH | 8.0 | Optimal for His-tag binding | |

| Wash Buffer | Urea or Guanidine-HCl | 8 M or 6 M | Maintains protein solubility |

| Sodium Phosphate (NaH₂PO₄) | 100 mM | Buffering agent | |

| Tris-HCl | 10 mM | Buffering agent | |

| pH | 6.3 | Increases stringency of wash | |

| Elution Buffer | Urea or Guanidine-HCl | 8 M or 6 M | Maintains protein solubility |

| Sodium Phosphate (NaH₂PO₄) | 100 mM | Buffering agent | |

| Tris-HCl | 10 mM | Buffering agent | |

| pH | 4.5 | Disrupts His-tag binding |

Source: Adapted from Abbkine, Inc.[7] and Cube Biotech[10].

Critical Considerations for Buffer Additives

-

Chelating Agents: Avoid EDTA and EGTA in your lysis and subsequent buffers as they will strip the Ni²⁺ ions from the NTA resin, inactivating it. If a protease inhibitor cocktail containing EDTA is necessary during lysis, ensure the lysate is subsequently dialyzed or passed through a desalting column before loading onto the Ni-NTA resin.

-

Reducing Agents: Strong reducing agents like DTT and β-mercaptoethanol can also disrupt the Ni-NTA interaction and should be avoided[7]. If required for protein stability, their concentration should be kept to a minimum (e.g., < 1 mM DTT)[11].

-

Imidazole: A low concentration of imidazole in the lysis and wash buffers is crucial for minimizing the binding of contaminating host proteins that have exposed histidine residues[12][13]. The optimal concentration needs to be determined empirically but typically falls within the 10-50 mM range.

Step-by-Step Experimental Protocols

The following protocols describe a standard gravity-flow column procedure. These can be adapted for batch binding, spin columns, or automated liquid chromatography systems (FPLC)[1][14].

Protocol 1: Purification Under Native Conditions

This protocol is suitable for soluble, correctly folded proteins where the His-tag is accessible.

1. Sample Preparation: a. Thaw the cell pellet on ice. Resuspend in an appropriate volume of Lysis/Binding Buffer (e.g., 5-10 mL per gram of cell paste). b. Lyse the cells using a suitable method (e.g., sonication, French press). Ensure the sample remains cold to minimize proteolysis. c. Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cellular debris. d. Carefully collect the supernatant. For optimal column performance, filter the supernatant through a 0.45 µm filter[7].

2. Column Equilibration: a. Add the desired volume of Ni-NTA resin slurry to a gravity-flow column. Allow the storage buffer to drain completely. b. Equilibrate the resin by washing with 5-10 column volumes (CV) of Lysis/Binding Buffer[7].

3. Protein Binding: a. Apply the clarified lysate to the equilibrated column. Allow it to flow through by gravity. b. For increased binding efficiency, especially with low protein concentrations, the lysate can be re-applied to the column, or a batch-binding approach can be used where the lysate and resin are incubated together with gentle mixing for 30-60 minutes before packing the column[6][15].

4. Washing: a. Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins[7]. b. Collect the flow-through fractions and monitor the absorbance at 280 nm until it returns to baseline.

5. Elution: a. Elute the bound His-tagged protein by applying 5-10 CV of Elution Buffer[7]. b. Collect the eluate in fractions (e.g., 1 CV per fraction). c. Analyze the fractions for protein content using a protein assay (e.g., Bradford) and for purity by SDS-PAGE.

Protocol 2: Purification Under Denaturing Conditions

This protocol is used when the target protein is expressed in insoluble inclusion bodies.

1. Sample Preparation: a. Resuspend the cell pellet containing inclusion bodies in Denaturing Lysis/Binding Buffer. b. Stir or mix at room temperature for 1-2 hours to solubilize the inclusion bodies. c. Centrifuge the lysate at high speed to pellet any remaining insoluble material. d. Collect the supernatant for loading onto the column.

2. Column Equilibration, Binding, Washing, and Elution: a. Follow the same steps as in the native protocol (Steps 2-5), but use the corresponding denaturing buffers for each step. b. After elution, the purified denatured protein will likely require a refolding procedure for functional studies. This typically involves a gradual removal of the denaturant through methods like dialysis or rapid dilution.

Optimization and Troubleshooting

Even with a robust protocol, achieving optimal purity and yield often requires empirical optimization.

Table 3: Common Issues and Solutions in Ni-NTA Chromatography

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Protein Yield | His-tag is inaccessible or "hidden" within the folded protein. | Purify under denaturing conditions to expose the tag, then refold. Alternatively, re-clone with the tag at the opposite terminus or add a flexible linker. |

| Protein has eluted during the wash step. | Decrease the imidazole concentration in the Wash Buffer or reduce the NaCl concentration[16]. | |

| Protein expression is low. | Optimize expression conditions (e.g., induction time, temperature). | |

| Contaminating Proteins in Eluate | Insufficient washing or non-specific binding. | Increase the number of wash steps[17]. Increase the imidazole concentration in the Lysis and Wash Buffers (e.g., in 10 mM increments)[12][17]. Increase the NaCl concentration (up to 2 M) to disrupt ionic interactions[12]. Add non-ionic detergents (e.g., 0.1-2% Triton X-100) to reduce hydrophobic interactions[12][18]. |

| Protein Elutes as Multiple Bands | Proteolytic degradation of the target protein. | Perform all steps at 4°C and add protease inhibitors during cell lysis[16][19]. |

| Protein Precipitates on the Column | High local concentration of protein during elution. | Reduce the amount of loaded sample. Elute with a gradient of imidazole instead of a single step. Add solubilizing agents like glycerol (up to 50%) to the buffers[12][18]. |

Resin Regeneration and Storage

Ni-NTA resin can typically be reused several times before a significant loss in binding capacity is observed[7][11].

Regeneration Protocol

-

Wash: After elution, wash the resin with 5-10 CV of deionized water.

-

Strip: To remove the bound nickel ions, wash the column with 5 CV of a stripping buffer (e.g., 100 mM EDTA, pH 8.0)[7][20]. The resin should turn from blue to white.

-

Rinse: Wash thoroughly with 10 CV of deionized water to remove all traces of EDTA.

-

Recharge: Apply 3-5 CV of 100 mM Nickel Sulfate (NiSO₄) to the column to recharge it with Ni²⁺ ions[7][20]. The resin should regain its blue color.

-

Final Wash: Wash with 10 CV of deionized water to remove excess nickel ions.

-

Storage: For long-term storage, equilibrate the resin in 20% ethanol and store at 4°C[7][20].

Conclusion

Ni-NTA affinity chromatography is a powerful and reliable method for the purification of His-tagged proteins. By understanding the fundamental principles of the interaction and by systematically optimizing buffer compositions and procedural steps, researchers can consistently achieve high yields of pure protein suitable for a wide range of downstream applications. The protocols and troubleshooting guide provided here serve as a robust starting point for both novice and experienced users, enabling them to harness the full potential of this indispensable purification technique.

References

-

Abbkine, Inc. (2021). PurKine™ His-Tag Ni-NTA Resin. [Link]

-

Cube Biotech. (n.d.). Washing and Regenerating Ni-NTA and Ni-IDA Agarose. [Link]

-

Spriestersbach, A., Kubicek, J., Schäfer, F., Block, H., & Maertens, B. (2015). Purification of His-Tagged Proteins. Methods in Enzymology, 559, 1-15. [Link]

-

Bio-Works. (n.d.). Immobilized metal-ion affinity chromatography (IMAC) resins. [Link]

-

LifeTein. (n.d.). Ni-NTA Agarose. [Link]

-

Gaberc-Porekar, V., & Menart, V. (2001). Perspectives of immobilized-metal affinity chromatography. Journal of Biochemical and Biophysical Methods, 49(1-3), 335-360. [Link]

-

Laboratory Notes. (2025, January 26). Immobilized Metal ion Affinity Chromatography (IMAC). [Link]

-

G-Biosciences. (2019, March 19). Protein Purification with IMAC. [Link]

-

University of California, San Diego. (n.d.). NTA Nickel Bead Regeneration Protocol. [Link]

-

Porath, J., Carlsson, J., Olsson, I., & Belfrage, G. (1975). Metal chelate affinity chromatography, a new approach to protein fractionation. Nature, 258(5536), 598-599. [Link]

-

G-Biosciences. (2020, February 25). Tips for Using Ni-NTA Resin. [Link]

-

BioRender. (n.d.). Ni-NTA His-Tag Protein Purification. [Link]

-

Interchim. (2024, July 19). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. [Link]

-

QIAGEN. (n.d.). How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification?. [Link]

-

Bio-Works. (2025, February 4). Easy optimization of His-tagged protein purification. [Link]

-

LabXchange. (2021, September 6). Using Imidazole to Elute His-tagged Proteins from a Nickel Column. [Link]

-

University of San Diego. (2021, September). Biochemistry Lab His Tag Purification Protocol. [Link]

-

ResearchGate. (2020, January 8). What binding buffer would you recommend for NI-NTA superflow column purification?. [Link]

-

iGEM. (2021). Ni-NTA Affinity Chromatography Buffer preparation. [Link]

-

QIAGEN. (n.d.). The QIAexpressionist Handbook. [Link]

-

protocols.io. (2022, March 8). HisPur Purification of His-Tagged Proteins--CHEM 584. [Link]

-

protocols.io. (2020, July 12). Nickel-NTA Protein Purification. [Link]

-

University of Massachusetts Medical School. (n.d.). Purification of His-tagged proteins Rapid Ni-NTA purification of proteins secreted into CHO cell media. [Link]

-

Reddit. (2026, January 21). Troubleshooting Ni-NTA protein purification. [Link]

-

G-Biosciences. (n.d.). Ni-NTA Resin. [Link]

-

ResearchGate. (2016, June 8). What is the maximum concentration of imidazole that can be used to elute strongly bound protein from Ni-NTA column?. [Link]

-

GenScript. (2007). High-Affinity Ni-NTA Resin Technical Manual. [Link]

-

ResearchGate. (2016, September 8). How to deal with unspecific His-tagged protein after Ni-NTA purification?. [Link]

-

Cube Biotech. (n.d.). Purification of His-tagged Proteins Under Denaturing Conditions Using PureCube His Affinity Agarose and PureCube 1-step batch Mini Columns. [Link]

Sources

- 1. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-works.com [bio-works.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. tandfonline.com [tandfonline.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. biopioneer.com.tw [biopioneer.com.tw]

- 8. protocols.io [protocols.io]

- 9. bio-works.com [bio-works.com]

- 10. cube-biotech.com [cube-biotech.com]

- 11. cube-biotech.com [cube-biotech.com]

- 12. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]

- 13. goldbio.com [goldbio.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. protocols.io [protocols.io]

- 16. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. neb.com [neb.com]

- 18. med.upenn.edu [med.upenn.edu]

- 19. genscript.com [genscript.com]

- 20. lifetein.com [lifetein.com]

Advanced Protocol: Ni-NTA Resin Preparation & Optimization for High-Fidelity IMAC

Content Type: Application Note & Detailed Protocol Target Audience: Protein Chemists, Structural Biologists, and Drug Development Scientists

Executive Summary

Immobilized Metal Affinity Chromatography (IMAC) using Nickel-Nitrilotriacetic Acid (Ni-NTA) is the gold standard for purifying polyhistidine-tagged proteins. While the technique is ubiquitous, the difference between a "clean" elution and a contaminated one often lies in the rigorous preparation and maintenance of the resin.

This guide moves beyond basic kit instructions to provide a chemically grounded protocol for preparing, maintaining, and regenerating Ni-NTA resin. It emphasizes the coordination chemistry that dictates binding stability and offers a self-validating workflow to minimize metal leaching and non-specific binding.

Scientific Foundation: The Coordination Chemistry

To optimize Ni-NTA chromatography, one must understand the ligand chemistry. Unlike Iminodiacetic Acid (IDA), which is tridentate (3 binding sites), Nitrilotriacetic Acid (NTA) is tetradentate .[1][2]

-

NTA Mechanism: NTA occupies 4 of the 6 coordination sites on the

ion.[2][3] This leaves exactly 2 sites available for the histidine imidazole rings. -

Operational Impact: This "4+2" coordination creates a thermodynamically stable complex that minimizes metal ion leaching during wash steps, unlike IDA's "3+3" coordination, which binds protein tighter but leaks metal more easily [1, 5].

Visualization: The Chelation Interface

The following diagram illustrates the stable coordination complex formed between the NTA ligand, the Nickel ion, and the Histidine tag.

Figure 1: Schematic of the NTA-Ni-His interaction.[1][2][3][4][5][6] The tetradentate NTA ligand firmly anchors the Nickel ion, allowing specific, reversible interaction with the His-tag.

Materials & Buffer Preparation

Precision in buffer formulation is critical. The

Recommended Buffer System (Native Conditions)

| Buffer Type | Composition | Purpose |

| Lysis/Binding | 50 mM | High salt prevents ionic non-specific binding; low imidazole suppresses weak background binding. |

| Wash Buffer | 50 mM | Removes contaminants with weak affinity. |

| Elution Buffer | 50 mM | Competitively displaces the protein from the |

| Stripping Buffer | 20 mM | Chelates |

| Recharge Buffer | 0.1 M | Reloads the resin with metal ions.[7] |

Critical Note on Reducing Agents: Avoid high concentrations of DTT or DTE, as they reduce

Protocol 1: Preparation of New Resin

New resin is typically supplied as a 50% slurry in 20% ethanol. The ethanol must be completely removed to prevent protein precipitation or denaturation.

-

Resuspension: Gently shake the bottle to resuspend the resin. Do not vortex vigorously, as this can shear the agarose beads.

-

Packing: Pour the desired volume of slurry into the column. Allow the resin to settle by gravity.[5][9]

-

Ethanol Removal: Wash with 5 Column Volumes (CV) of distilled water.

-

Equilibration: Wash with 5 CV of Lysis/Binding Buffer.

-

Validation: Measure the pH and conductivity of the flow-through. It should match the input buffer exactly before proceeding.

-

Protocol 2: The IMAC Purification Workflow

This workflow is designed to maximize purity.

Figure 2: The standard IMAC purification and regeneration cycle.

Step-by-Step Procedure

-

Sample Loading: Load clarified lysate at a slow flow rate (e.g., 0.5–1.0 mL/min for a 1 mL column) to maximize contact time.

-

Expert Tip: If the lysate is viscous, add Benzonase or DNAse I during lysis to prevent channel formation in the resin bed.

-

-

Wash 1 (Low Stringency): Wash with 10 CV of Binding Buffer (10–20 mM Imidazole). Monitor

until it returns to baseline.[5][10] -

Wash 2 (High Stringency - Optional): If purity is a priority over yield, wash with 5 CV of Wash Buffer (40–50 mM Imidazole). This removes non-specifically bound host proteins [3].[5][10][11]

-

Elution: Elute with 5 CV of Elution Buffer. Collect small fractions (0.5 CV each) to separate monomers from aggregates.

Protocol 3: Resin Regeneration (The "Reset")

Regeneration is required when back-pressure increases, the resin changes color (brown/gray), or between purifying different proteins to prevent cross-contamination.

-

Strip: Wash with 5 CV of Stripping Buffer (100 mM EDTA, pH 8.0). The resin should turn from blue to white.

-

Why: EDTA has a higher affinity for

than NTA, effectively stripping the metal.

-

-

Clean: Wash with 5 CV of 0.5 M NaOH (contact time 30 mins).

-

Why: NaOH hydrolyzes precipitated proteins and lipids.

-

-

Rinse: Wash with 10 CV of distilled water to remove NaOH.

-

Recharge: Apply 2-3 CV of 0.1 M

. The resin will return to a blue color.-

Note: Do not use Nickel Chloride (

) if possible, as sulfate is generally more compatible with stainless steel FPLC systems than chloride.

-

-

Final Rinse: Wash with 5 CV of water, then 5 CV of Binding Buffer (to remove unbound Nickel).

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Protein does not bind | Histidine tag is inaccessible (buried). | Add denaturants (4–8 M Urea) to expose the tag, or move the tag to the other terminus [4]. |

| High non-specific binding | Ionic interactions or weak metal affinity. | Increase NaCl to 500 mM; Increase Imidazole in binding buffer to 20 mM; Add 0.1% Triton X-100 [3]. |

| Resin turns brown | Reduction of | Replace DTT with |

| Protein elutes in Wash | Wash stringency too high. | Lower Imidazole concentration in wash buffer; ensure pH is not < 7.0. |

| Leaching Nickel | Chelators present in sample. | Ensure no EDTA/EGTA is present in cell lysis buffers. |

References

-

Cytiva. (n.d.). Ni Sepharose High Performance Instructions. Retrieved from

-

Thermo Fisher Scientific. (2021).[5][12] HisPur™ Ni-NTA Resin User Guide. Retrieved from

-

Qiagen. (n.d.). The QIAexpressionist: A handbook for high-level expression and purification of 6xHis-tagged proteins. Retrieved from [13]

-

G-Biosciences. (2020). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Retrieved from

-

Cube Biotech. (n.d.).[14] NTA vs. IDA: A Tale of Two Ligands. Retrieved from

-

ResearchGate. (2008). Compatibility of reagents with Ni-NTA. Retrieved from

Sources

- 1. cube-biotech.com [cube-biotech.com]

- 2. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]

- 3. goldbio.com [goldbio.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cube-biotech.com [cube-biotech.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. cube-biotech.com [cube-biotech.com]

application of NTA sodium salt in removing heavy metals from solutions

Application Note: High-Efficiency Heavy Metal Remediation using Trisodium Nitrilotriacetate (

Abstract

This technical guide details the application of Trisodium Nitrilotriacetate (

Chemical & Mechanistic Foundation

Mechanism of Action

Nitrilotriacetic acid trisodium salt (

The general equilibrium reaction is:

The thermodynamic stability of these complexes is pH-dependent. At low pH (

Comparative Stability Constants (log K)

The effectiveness of NTA is dictated by the formation constant (

| Metal Ion | Ionic Radius (pm) | log K (NTA Complex) | Selectivity vs. |

| 73 | 12.96 | High ( | |

| 69 | 11.54 | High | |

| 119 | 11.39 | High | |

| 74 | 10.66 | Moderate | |

| 95 | 9.83 | Moderate | |

| 100 | 6.41 | Baseline (Hardness interference) | |

| 72 | 5.41 | Low |

Data Source: NIST Critical Stability Constants.

Environmental Advantage

A critical differentiator for NTA is its biodegradability . Unlike EDTA, which persists in the environment and can remobilize metals in aquifers, NTA is degraded by soil microorganisms (e.g., Pseudomonas, Rhodococcus) into

Experimental Protocols

Protocol A: Chelation-Enhanced Nanofiltration (Aqueous Removal)

Application: Removal of dissolved heavy metals from industrial wastewater or process streams where direct precipitation is inefficient due to low concentrations.

Principle: NTA binds free metal ions to form anionic complexes (

Materials:

- (Reagent Grade, >99%)

-

Nanofiltration Membrane (MWCO: 200–500 Da, e.g., Polyamide thin-film composite)

-

Stirred Cell or Cross-flow Filtration Unit

Step-by-Step Procedure:

-

Characterization: Measure initial metal concentration

using ICP-OES. -

Dosage Calculation: Add

to the feed solution to achieve a molar ratio of 1.2:1 to 2:1 (NTA:Metal) .-

Note: Excess NTA ensures complete complexation despite competition from

in hard water.

-

-

Equilibration: Adjust pH to 6.0 – 8.0 using

or -

Filtration:

-

Pressurize the system (typically 5–15 bar for NF).

-

Collect Permeate (clean water) and Retentate (concentrated metal complex).

-

Critical Control: Monitor flux rate.[1] A sharp drop indicates fouling; however, NTA complexes generally foul less than hydroxide precipitates.

-

-

Regeneration (Optional): The retentate can be acidified (pH < 2) to dissociate the complex, allowing NTA recovery via crystallization or resin separation, though biodegradation is often the preferred disposal route for the organic fraction.

Protocol B: Matrix Mobilization (Soil/Sludge Washing)

Application: Extracting heavy metals from contaminated soil, sediment, or sludge into an aqueous phase for subsequent treatment.

Materials:

-

Contaminated Soil sample (dried/sieved < 2mm)

- Washing Solution (0.01 M – 0.05 M)

-

Orbital Shaker

-

Centrifuge (4000 rpm)

Step-by-Step Procedure:

-

Preparation: Prepare a 0.05 M

solution. Adjust pH to 4.5 – 5.5 .-

Reasoning: A slightly acidic pH aids in desorbing metals from soil binding sites, while NTA prevents re-adsorption by chelating the released ions.

-

-

Mixing: Combine soil and NTA solution in a centrifuge tube at a Liquid-to-Solid (L/S) ratio of 10:1 (e.g., 5g soil in 50mL solution).

-

Extraction: Shake at 200 rpm for 24 hours at ambient temperature (

).-

Kinetic Check: For highly weathered soils, extend to 48 hours.

-

-

Separation: Centrifuge at 4000 rpm for 20 minutes. Decant the supernatant (leachate).

-

Analysis: Filter supernatant (0.45

) and analyze metal content via AAS or ICP-OES. -

Calculation:

Visualizations

Figure 1: Chelation & Filtration Workflow

The following diagram illustrates the logic flow for the Chelation-Enhanced Filtration protocol (Protocol A).

Caption: Workflow for removing dissolved heavy metals using NTA-assisted Nanofiltration. The anionic complex is rejected by the membrane.

Figure 2: Competitive Chelation Equilibrium

This diagram visualizes the competition between target heavy metals and common hard water ions (

Caption: Thermodynamic preference of NTA for heavy metals (

Safety, Handling & Disposal

-

Toxicity:

is classified as a Category 2 carcinogen (suspected) in some jurisdictions (e.g., IARC Group 2B). Always use PPE (gloves, goggles, fume hood) when handling the powder. -

Disposal: The primary advantage of NTA is its biodegradability. Waste streams containing NTA-metal complexes can often be treated in biological wastewater treatment plants (WWTP), provided the metal concentration is below toxicity thresholds for the bacteria. The NTA degrades, and the metals adsorb to the biosolid sludge.

-

Regulatory: Check local regulations (e.g., REACH in EU, TSCA in USA) as NTA use is restricted in some consumer detergents but generally permitted for industrial remediation.

References

-

NIST Standard Reference Database 46. (2004). Critically Selected Stability Constants of Metal Complexes.[2] US Department of Commerce. Link

-

World Health Organization (WHO). (1996). Nitrilotriacetic acid in Drinking-water.[3] Guidelines for Drinking-water Quality.Link

-

Loch, J. P. G. (1993). Effects of NTA on the Fate of Heavy Metals in Sediments.[3][4] Water Science & Technology.[3] Link

-

Kapdan, I. K., & Kargi, F. (2002). Simultaneous biodegradation and adsorption of heavy metals from industrial wastewater.Link

-

Environment Canada. (2010). Nitrilotriacetic Acid (NTA) - Priority Substances List Assessment Report.Link

Sources

Application Note: High-Resolution Characterization of Protein-Protein Interactions and Colloidal Stability via Nanoparticle Tracking Analysis (NTA)

Topic: Advanced NTA-Based Assays for Studying Protein-Protein Interactions Content Type: Application Note & Detailed Protocol Guide Audience: Researchers, Senior Scientists, and Biopharmaceutical Developers

Executive Summary

While Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) remain the gold standards for determining kinetic constants (

Nanoparticle Tracking Analysis (NTA) fills this critical analytical gap. By visualizing and tracking the Brownian motion of individual particles, NTA provides unique insights into protein-protein interactions (PPIs) that result in significant size changes, complex formation, or aggregation. This guide details the methodology for utilizing NTA to study PPIs through Gold Nanoparticle (AuNP) Enhanced Assays , Fluorescent Co-localization , and Aggregation Kinetics .

Core Technology & Mechanistic Basis

NTA utilizes the relationship between Brownian motion and hydrodynamic diameter (

Where:

- = Boltzmann constant[1]

- = Temperature (Kelvin)

- = Viscosity[1]

- = Diffusion Coefficient (measured by tracking particle movement)[2]

The NTA Advantage in PPI:

Unlike Dynamic Light Scattering (DLS), which provides an intensity-weighted average biased by large particles (

Experimental Workflow Selector

Before beginning, select the assay mode best suited for your biological question.

Figure 1: Decision tree for selecting the appropriate NTA assay mode based on sample size and complexity.

Application A: Gold Nanoparticle (AuNP) Enhanced PPI Assay

Principle: Most globular proteins (<30 nm) scatter insufficient light for NTA detection. By conjugating a "bait" protein to a highly scattering Gold Nanoparticle (AuNP), the AuNP acts as a reporter. Binding of the "prey" protein increases the hydrodynamic diameter of the conjugate.

Protocol: AuNP-Protein Binding Analysis

Reagents:

-

Citrate-stabilized AuNPs (20 nm or 40 nm recommended).

-

Bait Protein (e.g., Protein A, Streptavidin).

-

Prey Protein (e.g., IgG, Biotinylated ligand).

-

0.22 µm filtered PBS.

Step-by-Step Methodology:

-

Baseline Characterization (AuNP Only):

-

Dilute bare AuNPs to

particles/mL in PBS. -

Measure on NTA (Camera Level: 12-14 for AuNPs).

-

Target: Monodisperse peak at nominal size (e.g., 20 nm).

-

-

Conjugation (Bait Loading):

-

Incubate AuNPs with Bait Protein (excess concentration determined by titration) for 30 mins at RT.

-

Centrifuge (10,000 x g, 15 min) to pellet AuNP-Bait conjugates.

-

Resuspend in fresh buffer to remove free unbound protein.

-

NTA Check: Measure size. Expect a shift (e.g., 20 nm

28 nm for IgG coating).

-

-

Interaction Assay (Prey Binding):

-

Aliquot AuNP-Bait conjugates into reaction tubes.

-

Add Prey Protein at increasing concentrations (Titration: 0 nM to 500 nM).

-

Incubate for 30-60 mins at RT to reach equilibrium.

-

Do not wash (washing may disrupt low affinity interactions).

-

-

Measurement & Analysis:

-

Inject samples into the NTA flow cell.

-

Record 5 videos of 60 seconds each per concentration.

-

Critical Setting: Ensure the detection threshold is set to track the AuNPs, not background noise.

-

Data Interpretation:

Construct a binding isotherm by plotting Mean Hydrodynamic Diameter (

- : The plateau indicates saturation of the binding sites.

- Estimation: Can be derived by fitting the size shift data to a Langmuir binding isotherm, provided the size shift is significant (>5 nm).

Application B: Kinetic Profiling of Protein Aggregation

Principle: NTA is the industry standard for sub-visible particle (SVP) analysis (30 nm – 1000 nm). It quantifies the rate of aggregation, critical for assessing the stability of biotherapeutics or studying amyloidogenesis.

Protocol: Real-Time Aggregation Monitoring

Reagents:

-

Target Protein (monomer, filtered <20 nm to remove pre-existing aggregates).

-

Stress Condition (Heat, Agitation, or pH shift).[3]

Step-by-Step Methodology:

-

System Preparation:

-

Flush the NTA system with particle-free water (check for 0 particles/frame).

-

Set the temperature controller (e.g., 37°C or 50°C for accelerated stress).

-

-

Sample Loading:

-

Kinetic Capture Scripting:

-

Use the instrument's scripting feature (e.g., "Capture 60s, Wait 300s, Repeat 20x").

-

Total duration: 1–2 hours.

-

-

Analysis:

-

Time

: Should show zero/low particle count. -

Time

: Particles will appear. NTA measures two parameters simultaneously:-

Concentration (particles/mL): Tracks the nucleation rate.

-

Size (nm): Tracks the growth rate of fibrils/aggregates.

-

-

Visualization of Aggregation Pathways:

Figure 2: The aggregation pathway, highlighting the transition from NTA-invisible monomers to detectable oligomers.

Application C: Fluorescent NTA (f-NTA) for Specificity

Principle: In complex matrices (e.g., serum), standard scattering NTA detects everything. f-NTA uses a fluorescence filter to track only the labeled protein of interest, effectively filtering out the background.

Protocol:

-

Labeling: Conjugate the target protein with a fluorophore (e.g., Alexa Fluor 488) or use a Quantum Dot (Qdot) antibody. Note: Qdots are preferred due to high brightness and resistance to photobleaching.

-

Hardware Setup: Insert the appropriate long-pass or band-pass filter into the NTA optical path.

-

Capture Mode:

-

Scatter Mode: Adjust camera to see all particles.

-

Fluorescence Mode: Increase camera gain (typically max) and exposure time. Only labeled particles appear.

-

-

Co-localization Analysis:

-

If a particle is visible in both modes, it confirms the identity of the aggregate/complex.

-

Data Presentation & Comparison

Table 1: Comparative Analysis of PPI Techniques

| Feature | NTA (Nanoparticle Tracking Analysis) | DLS (Dynamic Light Scattering) | SPR (Surface Plasmon Resonance) |

| Primary Output | Number-weighted Size & Concentration | Intensity-weighted Size (Z-avg) | Binding Kinetics ( |

| Resolution | High (Particle-by-particle) | Low (Ensemble average) | N/A (Surface binding) |

| Sample Complexity | Handles Polydispersity well | Biased by large aggregates | Requires purified samples |

| Detection Limit | >30 nm (Protein), >10 nm (AuNP) | >1 nm | Molecular level |

| Key PPI Use Case | Aggregation kinetics, AuNP-probes | Quality Control (QC) | Affinity determination |

Critical Considerations for Scientific Integrity

-

Refractive Index (RI): Proteins have a low RI (~1.33-1.50) close to water. This is why the detection limit is ~30nm. Do not attempt to size 10nm proteins without AuNP enhancement.

-

Concentration Limits: NTA requires

particles/mL. If your reaction is too concentrated, the tracks will cross, causing errors. Dilute with filtered buffer immediately before measurement. -

Viscosity: The Stokes-Einstein equation relies on accurate viscosity (

). If your buffer contains glycerol or high salt, measure the viscosity or the size data will be incorrect.

References

-

Filipe, V., Hawe, A., & Jiskoot, W. (2010). Critical Evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the Measurement of Nanoparticles and Protein Aggregates.[6] Pharmaceutical Research, 27(5), 796–810. Link

-

Saveyn, H., De Baets, B., & Thas, O. (2010). Accurate particle size distribution determination by nanoparticle tracking analysis based on 2-D Brownian motion tracking. Journal of Colloid and Interface Science, 352(2), 593-600. Link

-

Hole, P., et al. (2013). Interlaboratory comparison of size measurements on nanoparticles using Nanoparticle Tracking Analysis (NTA). Journal of Nanoparticle Research, 15, 2101. Link

-

Malloy, A., & Carr, B. (2006). Nanoparticle tracking analysis – The halo system. Particle & Particle Systems Characterization, 23(2), 197-204. Link

-

Analyst Paper (2013). Monitoring gold nanoparticle conjugation and analysis of biomolecular binding with nanoparticle tracking analysis (NTA) and dynamic light scattering (DLS). The Analyst, 138(4).[7] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nanoparticle Tracking Analysis (NTA) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Nanoparticle Tracking for Protein Aggregation Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note & Protocols: Site-Specific Protein Labeling via Fluorescently-Coupled Nitrilotriacetic Acid (NTA) Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the site-specific labeling of hexahistidine-tagged (His-tagged) proteins using fluorescent probes chemically conjugated to nitrilotriacetic acid (NTA) derivatives. We delve into the core chemical principles, provide detailed, field-tested protocols for both the synthesis of the NTA-fluorophore conjugate and the subsequent labeling of the target protein, and offer a thorough troubleshooting guide. This document is intended for researchers in molecular biology, biochemistry, and drug development seeking to leverage the high-affinity His-tag/Ni-NTA interaction for precise protein visualization and analysis.

Introduction: The Power of Targeted Fluorescence

The ability to fluorescently label a specific protein within a complex biological sample is fundamental to understanding its function, localization, and interactions. The polyhistidine-tag (His-tag) system is a cornerstone of recombinant protein purification, relying on the strong and specific chelation of the tag's imidazole side chains by a transition metal, typically Nickel (Ni²⁺), immobilized via nitrilotriacetic acid (NTA).[1][2] This same high-affinity interaction can be repurposed for targeted labeling.

By covalently attaching a fluorescent dye to the NTA molecule, a powerful probe is created. This NTA-fluorophore conjugate, when charged with Ni²⁺, will selectively bind to the His-tag on a protein of interest, effectively "painting" the target for visualization.[3][4] This method offers significant advantages:

-

Site-Specificity: Labeling occurs only at the genetically encoded His-tag (N- or C-terminus, or internal sites), minimizing random labeling of surface residues like lysines or cysteines that could disrupt protein function.[1]

-

Versatility: A single NTA-fluorophore conjugate can be used to label any protein engineered with a His-tag, eliminating the need for developing specific antibodies for each target.[5]

-

Strong, Reversible Binding: The Ni-NTA to His-tag interaction is robust, yet can be reversed with chelating agents or high concentrations of imidazole, offering experimental flexibility.

This document will guide you through the two critical phases of this technique: first, the chemical synthesis of the NTA-fluorophore probe, and second, the application of this probe for labeling your purified His-tagged protein.

The Chemistry of Conjugation

The creation of a functional NTA-fluorophore probe involves a two-step process: first, the covalent linkage of the dye to the NTA derivative, and second, the charging of the NTA moiety with Ni²⁺ ions. The choice of covalent chemistry depends on the reactive groups available on both the NTA derivative and the fluorescent probe.

Common Reactive Chemistries

The most prevalent and reliable methods for bioconjugation involve reactions with primary amines (e.g., the ε-amino group of lysine or an engineered amino-linker) or thiols (from cysteine residues).

-

Amine-Reactive Chemistry (NHS-Esters): N-Hydroxysuccinimide (NHS) esters are one of the most common amine-reactive functional groups.[6][7] An NTA derivative functionalized with a primary amine can be reacted with a fluorophore containing an NHS-ester group. The reaction forms a stable, covalent amide bond. This reaction is highly pH-dependent, proceeding efficiently under slightly basic conditions (pH 8.0-9.0) where the primary amine is deprotonated and thus nucleophilic.[8][9]

-

Thiol-Reactive Chemistry (Maleimides): Maleimides are highly specific reagents that react with free sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond.[10][11] This approach requires an NTA derivative with an accessible thiol group and a maleimide-activated fluorophore. This reaction is most efficient near neutral pH (6.5-7.5).[11]

System Components

A summary of the key reagents is presented below.

| Component | Common Examples | Reactive Group | Key Considerations |

| NTA Derivative | Amine-NTA, Cysteine-NTA | Primary Amine (-NH₂), Thiol (-SH) | Must have a reactive handle for dye conjugation. |

| Fluorescent Probe | FITC, TRITC, Alexa Fluor™ Dyes, Cy® Dyes, BODIPY™ Dyes | NHS-Ester, Isothiocyanate (ITC), Maleimide | Choice depends on desired spectral properties (Ex/Em wavelengths, brightness, photostability) and the reactive group on the NTA derivative.[12] |

| His-Tagged Protein | Recombinant protein with a 6xHis or greater tag | Hexahistidine sequence | Protein must be purified and in a buffer free of primary amines (e.g., Tris) or chelators (e.g., EDTA) that would interfere with subsequent steps.[13] |

Protocol 1: Synthesis of an NTA-Fluorophore Conjugate via NHS-Ester Chemistry

This protocol details the conjugation of an amine-functionalized NTA derivative to an NHS-ester activated fluorescent dye.

Rationale

The goal is to form a stable amide bond between the two molecules. The reaction is performed in an amine-free, basic buffer to ensure the NTA's primary amine is deprotonated and reactive. Anhydrous DMSO is used to dissolve the water-sensitive NHS-ester dye before adding it to the aqueous reaction buffer. A molar excess of the dye is used to drive the reaction to completion.

Workflow Diagram: NTA-Fluorophore Conjugation

Caption: Workflow for synthesizing an NTA-fluorophore conjugate.

Materials

-

Amine-functionalized NTA derivative

-

NHS-ester activated fluorescent dye

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[6] (Ensure buffer is free of primary amines like Tris)

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine

-

Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (e.g., 1 kDa MWCO)

-

Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Method

-

Prepare Reagents:

-

Dissolve the amine-NTA derivative in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Allow the vial of NHS-ester dye to warm to room temperature before opening. Immediately before use, prepare a 10 mM stock solution of the dye in anhydrous DMSO.[9] Vortex to ensure it is fully dissolved.

-

-

Perform Conjugation:

-

While gently stirring or vortexing the amine-NTA solution, add a 10- to 20-fold molar excess of the dissolved NHS-ester dye stock solution.[9] The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9] It is critical to protect the reaction mixture from light to prevent photobleaching of the fluorophore.

-

-

Quench the Reaction (Optional):

-

To stop the reaction and consume any remaining unreacted NHS-ester, you can add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

It is essential to remove all unconjugated, free dye.[14][15]

-

Size-Exclusion Chromatography: Apply the reaction mixture to a desalting column (e.g., G-25) equilibrated with your desired Storage Buffer. The larger NTA-fluorophore conjugate will elute first, while the smaller, unconjugated dye will be retained and elute later. Collect the colored fractions corresponding to the conjugate.

-

Dialysis: Alternatively, dialyze the reaction mixture against the Storage Buffer using a low molecular weight cutoff membrane (e.g., 1 kDa) with several buffer changes over 24-48 hours.

-

-

Characterize and Store:

-

Measure the absorbance of the purified conjugate to determine its concentration (details in Section 5).

-

Store the purified NTA-fluorophore conjugate protected from light at -20°C.

-

Protocol 2: Labeling of a His-Tagged Protein

This protocol describes how to use the synthesized Ni²⁺-NTA-fluorophore probe to label a purified His-tagged protein.

Rationale

The protocol first involves charging the NTA-fluorophore with Ni²⁺ ions to make it active. This "activated" probe is then incubated with the purified His-tagged protein. The Ni²⁺-NTA moiety will bind with high affinity to the His-tag. A final purification step is necessary to remove any unbound probe, ensuring that the measured fluorescence is only from the labeled protein.

Workflow Diagram: His-Tagged Protein Labeling

Caption: Workflow for labeling a His-tagged protein with the probe.

Materials

-

Purified His-tagged protein (in a buffer like PBS, pH 7.4, free of EDTA, DTT, and primary amines)[13]

-

Purified NTA-fluorophore conjugate

-

100 mM Nickel (II) Chloride (NiCl₂) or Nickel (II) Sulfate (NiSO₄) solution

-

Binding Buffer: PBS, pH 7.4